1,3,5-Triaza-7-phosphaadamantane

Catalog No.
S605812
CAS No.
53597-69-6
M.F
C6H12N3P
M. Wt
157.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triaza-7-phosphaadamantane

CAS Number

53597-69-6

Product Name

1,3,5-Triaza-7-phosphaadamantane

IUPAC Name

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N3P

Molecular Weight

157.15 g/mol

InChI

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2

InChI Key

FXXRPTKTLVHPAR-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CP(C2)C3

Synonyms

1,3,5-triaza-7-phosphaadamantane, PTA ligand

Canonical SMILES

C1N2CN3CN1CP(C2)C3

1,3,5-Triaza-7-phosphaadamantane, often referred to as PTA, is a unique chemical compound characterized by the formula C6H12N3PC_6H_{12}N_3P. It is derived from hexamethylenetetramine through the substitution of one nitrogen atom with a phosphorus atom. The compound is notable for its solubility in various solvents such as water, methanol, and dimethyl sulfoxide, while being insoluble in hydrocarbon solvents. Its structural configuration provides it with significant chemical stability and reactivity, making it an important ligand in coordination chemistry and catalysis .

While detailed safety data is not readily available, PTA should be handled with care following standard laboratory practices for organic compounds. It is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling PTA.

Please note:

  • The mechanism of action section is not applicable to PTA as it primarily functions as a ligand and catalyst in chemical reactions, not in biological systems.
  • Case studies are not typically available for molecules like PTA, as they are used as reagents or catalysts in various research studies.

PTA exhibits versatile reactivity in various chemical transformations. It acts as a ligand for transition metals, forming stable complexes that can participate in catalytic reactions. For instance, PTA has been utilized in Baylis–Hillman reactions and as a catalyst in biphasic catalysis due to its ability to stabilize metal centers . The compound also demonstrates nucleophilic properties, allowing it to engage in substitution reactions with electrophiles such as azides and halides .

Recent studies have highlighted the biological significance of 1,3,5-triaza-7-phosphaadamantane and its derivatives. These compounds exhibit notable antimicrobial and antioxidant activities. For example, synthesized derivatives have shown strong activity against various bacterial strains, including Micrococcus luteus and Escherichia coli. The antioxidant capacity has been evaluated using assays like the DPPH radical scavenging test, demonstrating their potential as therapeutic agents .

The synthesis of 1,3,5-triaza-7-phosphaadamantane typically involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide and formaldehyde. This method yields PTA through a series of substitution reactions that effectively replace a nitrogen atom with phosphorus . Variations of this synthesis can include the alkylation of PTA to enhance its solubility and reactivity.

PTA has found applications across several fields:

  • Catalysis: It serves as a ligand in metal complexes for catalytic processes.
  • Medicinal Chemistry: Its derivatives are being explored for their antimicrobial and antioxidant properties.
  • Material Science: PTA complexes are studied for their photoluminescent properties and potential use in organic electronics .

Studies on the interaction of 1,3,5-triaza-7-phosphaadamantane with transition metals reveal its ability to form stable complexes. These interactions are characterized by techniques such as NMR spectroscopy and UV-visible absorption spectroscopy. The coordination behavior of PTA is influenced by its unique structure, which allows for various coordination modes (e.g., κ-P,N coordination) when interacting with different metal ions .

1,3,5-Triaza-7-phosphaadamantane shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,3-DiazaphosphorineContains two nitrogen atomsLess stable than PTA; used in similar applications but less versatile
1,3,5-TriazaphosphorineContains three nitrogen atomsExhibits different coordination chemistry; less soluble than PTA
1-Azabicyclo[3.3.1]nonaneContains one nitrogen atomMore rigid structure; limited applications compared to PTA

Uniqueness of 1,3,5-Triaza-7-phosphaadamantane:

  • High solubility in water compared to other phosphines.
  • Greater stability against oxidation.
  • Versatile ligand capabilities that enhance catalytic efficiency.

1,3,5-Triaza-7-phosphaadamantane represents a landmark achievement in phosphine chemistry, first reported in 1974 by Daigle and colleagues as a novel cage-like phosphine with unique structural characteristics. The compound, bearing the molecular formula C₆H₁₂N₃P and molecular weight of 157.15 g/mol, exhibits a three-dimensional adamantane-like framework that distinguishes it from conventional phosphine ligands. The structural foundation of this compound derives from the substitution of one nitrogen atom in hexamethylenetetramine with a phosphorus atom, creating a rigid cage structure that maintains the overall adamantane geometry while introducing phosphorus-centered reactivity.

The crystallographic analysis reveals that both phosphorus-carbon and nitrogen-carbon bond lengths remain typical, showing no indication of strain despite the constrained geometry. The rigidity of the adamantane skeleton is preserved in various derivatives, confirming the structural integrity of the cage framework even when functional modifications are introduced. Ab initio calculations have provided insight into the electronic structure, indicating that the cage constraint increases the energy of the phosphorus lone pair by approximately 0.5 electron volts compared to trimethylphosphine, which significantly influences its coordination behavior.

The International Union of Pure and Applied Chemistry designation 1,3,5-triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane provides a systematic nomenclature that accurately describes the tricyclic nature of this compound, though this formal name appears less frequently in scientific literature compared to the simplified adamantane-based terminology. The structural significance extends beyond mere academic interest, as the cage architecture provides exceptional stability against decomposition pathways that commonly affect other phosphine ligands in catalytic applications.

Historical Context and Synthetic Milestones

The development of 1,3,5-triaza-7-phosphaadamantane occurred during a period of intense interest in water-soluble ligands for homogeneous catalysis, marking a significant departure from traditional organic-soluble phosphines. Following its initial discovery in 1974, the compound experienced a period of limited investigation until the renewed search for water-soluble catalysts in the 1990s brought it back into scientific prominence. This resurgence coincided with growing environmental concerns and the need for more sustainable catalytic processes that could operate in aqueous media.

The historical trajectory of 1,3,5-triaza-7-phosphaadamantane research reveals several distinct phases of development. The initial period following its discovery focused primarily on basic characterization and fundamental coordination chemistry studies. The second phase, beginning in the 1990s, witnessed extensive exploration of its applications in homogeneous catalysis, particularly in biphasic systems where water solubility proved advantageous. The most recent phase has been characterized by sophisticated derivatization strategies and exploration of biological applications, including the development of anticancer metal complexes.

Notable synthetic milestones include the development of methylated derivatives such as N-methyl-1,3,5-triaza-7-phosphaadamantane and N,N'-dimethyl-1,3,5-triaza-7-phosphaadamantane, which expanded the electronic and steric properties available for catalyst design. The synthesis of the bidentate ligand 6-(diphenylphosphino)-1,3,5-triaza-7-phosphaadamantane through lithiation and subsequent reaction with chlorodiphenylphosphine marked another significant advancement, providing access to chelating phosphine systems.

Core Chemical Properties and Research Relevance

1,3,5-Triaza-7-phosphaadamantane exhibits a remarkable combination of physical and chemical properties that have established its significance in modern coordination chemistry and catalysis. The compound demonstrates exceptional water solubility, with reported values reaching approximately 235 grams per liter, attributed to hydrogen bonding interactions between water molecules and the tertiary amine nitrogen atoms. This high aqueous solubility is complemented by solubility in various organic solvents including methanol, ethanol, dimethyl sulfoxide, acetone, and chloroform, while remaining insoluble in hydrocarbon solvents.

The air stability of 1,3,5-triaza-7-phosphaadamantane represents a significant advantage over many conventional phosphines, which often require inert atmosphere handling. This stability extends to its thermal properties, with a melting point range of 244-250°C indicating substantial thermal stability. The compound's hygroscopic nature necessitates appropriate storage conditions, typically under inert gas atmosphere at reduced temperatures.

From an electronic perspective, 1,3,5-triaza-7-phosphaadamantane possesses moderate steric demand with a cone angle of 103°, positioning it between highly hindered and sterically undemanding phosphines. The compound exhibits both good sigma-donor and pi-acceptor properties, with bonding characteristics comparable to trimethyl phosphite. These electronic properties are reflected in its coordination behavior, where it typically binds strongly to metal ions through the phosphorus atom in a monodentate fashion.

The research relevance of 1,3,5-triaza-7-phosphaadamantane spans multiple domains of chemistry and extends into biological applications. In catalysis, its water solubility has enabled the development of biphasic catalytic systems that facilitate product separation and catalyst recovery. The compound serves as an excellent hydrophilic coligand in biologically active transition metal compounds, with recent studies demonstrating remarkable anticancer activity in organopalladium complexes. These complexes have shown cytotoxicity comparable to or exceeding cisplatin while maintaining selectivity for cancer cells over healthy tissue.

PropertyValueReference
Molecular FormulaC₆H₁₂N₃P
Molecular Weight157.15 g/mol
Water Solubility~235 g/L
Melting Point244-250°C
Cone Angle103°
³¹P NMR Chemical ShiftVariable (coordination dependent)
Ionization Energy8.05 ± 0.10 eV

The ³¹P nuclear magnetic resonance properties of 1,3,5-triaza-7-phosphaadamantane provide valuable insight into its coordination behavior and solution dynamics. Due to its rigid structure, the ³¹P chemical shift depends solely on non-covalent interactions, with hydrogen bonding causing only a 6 parts per million change, while metal coordination can result in shifts exceeding 100 parts per million. This sensitivity makes it an excellent probe for studying organometallic transition metal complexes in solution.

Core Synthesis Routes and Precursors

The synthesis of 1,3,5-triaza-7-phosphaadamantane represents a significant advancement in phosphine chemistry, with multiple established synthetic pathways utilizing different precursor combinations. The primary synthetic route involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde in aqueous solution [1]. This method capitalizes on the cage-forming tendency of the adamantane framework while incorporating the phosphorus atom as an integral structural component.

An alternative synthetic approach utilizes trishydroxymethylphosphine as the starting material, which undergoes condensation with hexamethylenetetramine under controlled heating conditions [36]. This route requires careful temperature management to prevent decomposition of the sensitive phosphine precursor. The trishydroxymethylphosphine can be prepared from tetrakis(hydroxymethyl)phosphonium chloride through treatment with strong base, typically sodium hydroxide, which eliminates one hydroxymethyl group through formaldehyde elimination [38].

A third synthetic methodology employs the direct condensation of ammonia and formaldehyde with phosphine derivatives under specific reaction conditions [32]. This approach offers advantages in terms of atom economy but requires more stringent control of reaction parameters to achieve satisfactory yields.

Table 1: Core Synthesis Routes for 1,3,5-Triaza-7-phosphaadamantane

Synthesis RoutePrimary PrecursorsReaction ConditionsTypical Yield Range
Route AHexamethylenetetramine, tetrakis(hydroxymethyl)phosphonium chlorideAqueous medium, NaOH, formaldehyde70-85%
Route BTrishydroxymethylphosphine, hexamethylenetetramineElevated temperature, controlled atmosphere65-80%
Route CAmmonia, formaldehyde, phosphine derivativesSpecialized reaction conditions60-75%

The formation mechanism involves multiple condensation steps where the nitrogen-containing precursors coordinate with the phosphorus center while simultaneously building the adamantane cage structure [1]. The reaction proceeds through intermediate formation of partially condensed species before achieving the final tricyclic architecture.

Functionalization Strategies (Acetylation, Oxidation, Substitution)

The functionalization of 1,3,5-triaza-7-phosphaadamantane encompasses three primary strategic approaches: acetylation of nitrogen centers, oxidation of the phosphorus atom, and substitution reactions at various positions of the adamantane framework.

Acetylation Reactions

Acetylation represents one of the most extensively studied functionalization pathways for 1,3,5-triaza-7-phosphaadamantane. Treatment with acetic anhydride yields 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane, commonly referred to by its full systematic name without abbreviation [20]. This acetylation process occurs selectively at two of the three nitrogen atoms, maintaining the cage structure while introducing amide functionality that significantly alters the compound's solubility profile.

The acetylation mechanism proceeds through nucleophilic attack of the nitrogen lone pairs on the carbonyl carbon of acetic anhydride [20]. The reaction conditions typically involve moderate temperatures and can be conducted in various organic solvents. The resulting diacetyl derivative exhibits enhanced solubility in organic media while retaining significant water solubility due to the polar amide groups.

Oxidation Processes

Oxidation of the phosphorus center yields the corresponding phosphine oxide, which demonstrates markedly different coordination properties compared to the parent compound [9]. The oxidation can be accomplished using various oxidizing agents including hydrogen peroxide, nitric acid, or nitrogen tetraoxide under reflux conditions [9]. The resulting phosphine oxide maintains the adamantane cage structure while exhibiting altered electronic properties at the phosphorus center.

Sulfur-based oxidation provides an alternative pathway, where treatment with elemental sulfur produces the phosphine sulfide derivative [9]. This transformation occurs readily at room temperature and yields a thermally stable product that decomposes only at temperatures exceeding 260 degrees Celsius [9].

Substitution Reactions

The upper rim functionalization of 1,3,5-triaza-7-phosphaadamantane has been achieved through lithiation followed by electrophilic substitution [2]. Lithiation with n-butyllithium results in deprotonation of an alpha-phosphorus methylene group, forming 1,3,5-triaza-7-phosphaadamantane-6-yllithium [2]. This lithiated intermediate serves as a versatile nucleophile for subsequent reactions with various electrophiles.

The reaction of the lithiated species with chlorodiphenylphosphine yields 6-(diphenylphosphino)-1,3,5-triaza-7-phosphaadamantane, a chiral chelating phosphine that exists as a racemic mixture [2]. This functionalization strategy opens pathways to bidentate ligand systems with unique steric and electronic properties.

Table 2: Functionalization Reactions and Products

Reaction TypeReagentProductKey Characteristics
AcetylationAcetic anhydrideDiacetyl derivativeEnhanced organic solubility, 7.4 M water solubility
Oxidation (O)H₂O₂, HNO₃Phosphine oxideThermally stable, altered coordination
Oxidation (S)Elemental sulfurPhosphine sulfideDecomposition >260°C, reduced solubility
Lithiation/Substitutionn-BuLi, then electrophileVarious substituted derivativesChiral products, bidentate potential

Water-Soluble Derivatives (1,3,5-Triaza-7-phosphaadamantane Oxide, 1,3,5-Triaza-7-phosphaadamantane Sulfide, 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane)

The development of water-soluble derivatives of 1,3,5-triaza-7-phosphaadamantane has been driven by the need for versatile ligands in aqueous catalysis and medicinal applications. Three primary derivatives have emerged as particularly significant: the phosphine oxide, phosphine sulfide, and the diacetyl derivative.

1,3,5-Triaza-7-phosphaadamantane Oxide

The phosphine oxide derivative exhibits remarkable water solubility while maintaining structural integrity [9]. The oxidation process using hydrogen peroxide or other oxidizing agents proceeds quantitatively under mild conditions. The resulting oxide demonstrates enhanced thermal stability compared to the parent phosphine and shows resistance to further oxidation [9]. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for both phosphorus-31 and nitrogen-15 nuclei, indicating the electronic reorganization upon oxidation [12].

The oxide derivative serves as a valuable precursor for metal complex formation, where the phosphine oxide functionality can coordinate through the phosphorus-oxygen double bond [9]. This coordination mode differs significantly from the parent phosphine, offering alternative binding strategies for transition metal complexes.

1,3,5-Triaza-7-phosphaadamantane Sulfide

The sulfide analog, prepared through reaction with elemental sulfur, demonstrates intermediate solubility properties between the parent compound and the oxide [9]. The sulfurization reaction proceeds readily at ambient temperature, yielding a crystalline product with enhanced thermal stability [13]. The sulfide exhibits decomposition temperatures exceeding 260 degrees Celsius, making it suitable for high-temperature applications [9].

Spectroscopic characterization reveals distinct phosphorus-31 nuclear magnetic resonance signals that facilitate identification and quantification of the sulfide derivative [13]. The sulfide demonstrates different coordination behavior compared to both the parent phosphine and the oxide, expanding the range of accessible metal complex architectures.

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane

The diacetyl derivative represents a remarkable achievement in water-soluble phosphine design, exhibiting molar solubility of 7.4 molar in water, which exceeds the solubility of many established water-soluble phosphines by a factor of four [20]. This exceptional solubility arises from strong hydrogen bonding interactions between water molecules and the amide nitrogen-carbonyl bond dipoles [20].

Crystallographic analysis reveals an average amide nitrogen-carbonyl carbon bond distance of 1.375 Angstroms, indicating significant Coulombic interaction between the nitrogen and carbon atoms [20]. This structural feature contributes to the enhanced water interaction capability through dipole-water associations.

The metal coordination properties of the diacetyl derivative closely parallel those of the parent compound, with tungsten-phosphorus bond distances in tungsten pentacarbonyl complexes showing minimal variation [20]. The carbonyl stretching frequencies in infrared spectroscopy demonstrate a significant red shift when progressing from weakly interacting solvents to water, confirming the strong solvent-solute interactions [20].

Table 3: Water-Soluble Derivative Properties

DerivativeWater SolubilityThermal StabilityKey Spectroscopic Features
Phosphine oxideHighEnhanced vs parent³¹P NMR downfield shift
Phosphine sulfideModerate>260°C decompositionDistinct ³¹P NMR signature
Diacetyl derivative7.4 MStable under normal conditionsIR carbonyl red shift in water

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of 1,3,5-triaza-7-phosphaadamantane presents several significant challenges that must be addressed for commercial viability. These challenges encompass raw material sourcing, reaction optimization, purification processes, and economic considerations.

Raw Material and Precursor Availability

Tetrakis(hydroxymethyl)phosphonium chloride, another key precursor, requires specialized synthesis from phosphine and formaldehyde in the presence of hydrochloric acid [35]. The handling of phosphine gas at industrial scale introduces safety considerations and requires specialized equipment for containment and reaction control [35].

Reaction Optimization and Control

Industrial-scale synthesis demands optimization of reaction conditions to ensure consistent product quality and yield while minimizing side product formation [32]. The multi-step condensation mechanism involves intermediate species that can potentially lead to alternative products if reaction conditions are not precisely controlled [32]. Temperature control becomes particularly critical as the reaction involves exothermic condensation steps that could lead to runaway reactions if not properly managed.

The aqueous reaction medium, while advantageous for product solubility, presents challenges for heat transfer and temperature control at large scale [1]. Additionally, the pH sensitivity of several reaction components requires continuous monitoring and adjustment throughout the synthesis process.

Purification and Product Isolation

The isolation and purification of 1,3,5-triaza-7-phosphaadamantane from the reaction mixture presents scaling challenges due to the compound's high water solubility [30]. Traditional organic extraction methods are ineffective, necessitating alternative purification strategies such as crystallization or chromatographic separation [30]. The development of economically viable purification processes that can handle large volumes while maintaining product purity represents a significant technical challenge.

The compound's air stability, while advantageous for handling, requires protection from moisture during certain synthetic steps and storage [30]. The hygroscopic nature of some intermediates and the final product demands specialized drying and packaging procedures to maintain quality during storage and transport.

Economic and Technical Considerations

Current market pricing for 1,3,5-triaza-7-phosphaadamantane reflects its specialized synthesis and limited production scale, with costs that may prohibit widespread industrial adoption [30]. The development of more efficient synthetic routes or alternative starting materials could significantly impact the economic viability of large-scale production.

Process intensification strategies, such as continuous flow synthesis, offer potential advantages for industrial implementation but require significant development investment to optimize reaction conditions and ensure consistent product quality [42]. The integration of real-time monitoring and control systems becomes essential for maintaining process reliability at industrial scale.

Table 4: Industrial Production Challenges and Potential Solutions

Challenge CategorySpecific IssuesPotential Solutions
Raw MaterialsPrecursor availability, storage stabilityAlternative synthetic routes, improved storage protocols
Reaction ControlTemperature management, pH sensitivityAdvanced process control, continuous monitoring
PurificationAqueous solubility, separation efficiencyNovel crystallization methods, membrane separation
EconomicsHigh production costs, limited marketProcess optimization, scale economies

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53597-69-6

Wikipedia

1,3,5-triaza-7-phosphatricyclo[3.3.1.1~3,7~]decane

Dates

Modify: 2023-08-15

Explore Compound Types